molecular formula C12H12N2O3S B2543770 methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477863-90-4

methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2543770
CAS No.: 477863-90-4
M. Wt: 264.3
InChI Key: FFZGJXPHJKGRRR-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS: 477863-90-4) is a heterocyclic compound featuring a thiophene ring substituted with a pyrrole moiety and a methyl carboxylate group. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.31 g/mol . The pyrrole ring at the 3-position of the thiophene is further functionalized with a methylaminocarbonyl group (-CONHMe), which influences its electronic and steric properties. Its synthesis typically involves coupling reactions between thiophene boronic acids and functionalized pyrrole intermediates under palladium catalysis, as exemplified in related compounds .

Properties

IUPAC Name

methyl 3-[2-(methylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-13-11(15)9-4-3-6-14(9)8-5-7-18-10(8)12(16)17-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGJXPHJKGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multi-step organic reactionsThe final step often involves the methylation of the amino group and the esterification of the carboxyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylates with pyrrole substituents exhibit diverse properties depending on the nature of the substituents on the pyrrole ring. Below is a comparative analysis of methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate and structurally related analogs:

Table 1: Structural and Physical Properties of Selected Thiophene Carboxylates

Compound Name Substituent on Pyrrole Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Data
This compound -CONHMe C₁₂H₁₂N₂O₃S 264.31 477863-90-4 Catalog No. 170810
Methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate -CONHBn (benzyl) C₁₈H₁₆N₂O₃S 340.40 477863-81-3 Increased hydrophobicity
Methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate -CONHCH₂CH=CH₂ (allyl) C₁₄H₁₄N₂O₃S 290.34 477863-85-7 Potential for polymer conjugation
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate -CO-(N-morpholino)acetyl C₁₆H₁₇N₃O₅S 363.39 477857-72-0 Enhanced solubility in polar solvents
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate -CO-(4-fluoroanilino)acetyl C₁₈H₁₃FN₂O₄S 372.37 477857-76-4 Fluorine imparts metabolic stability
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate -CO-(dioxopyrrol) C₁₀H₇NO₄S 237.23 34084-88-3 Electrophilic reactivity

Key Findings

Substituent Effects on Hydrophobicity: The methylaminocarbonyl group (-CONHMe) in the target compound provides moderate polarity, balancing solubility in semi-polar solvents. The morpholino derivative (CAS: 477857-72-0) shows improved solubility in polar solvents like water or DMSO, attributed to the morpholine ring’s electron-rich oxygen atoms .

Electronic and Steric Modifications: Allylamino and diallylamino substituents (e.g., CAS: 477863-85-7 and ) introduce unsaturated bonds, enabling conjugation with polymers or biomolecules . The 4-fluoroanilino derivative (CAS: 477857-76-4) leverages fluorine’s electron-withdrawing effect to enhance metabolic stability and resistance to oxidative degradation, a common strategy in drug design .

Reactivity and Functionalization :

  • The dioxopyrrol-substituted compound (CAS: 34084-88-3) contains a reactive α,β-unsaturated carbonyl group, making it a candidate for Michael addition reactions or crosslinking applications .

Synthetic Accessibility :

  • Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are widely employed for synthesizing these derivatives, as seen in the preparation of boronic acid intermediates in and .

Biological Activity

Methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, with CAS number 477863-90-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₁₂H₁₂N₂O₃S
  • Molecular Weight: 264.3 g/mol
  • Structure: The compound features a pyrrole ring and a thiophene moiety, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its structural components, particularly the thiophene and pyrrole rings. These structures are known to participate in various biochemical pathways:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction: The ability of the compound to interact with specific receptors may modulate signaling pathways, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains.
  • Anticancer Potential: Some derivatives of thiophene-based compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a potential for anticancer applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerShows cytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting moderate effectiveness as an antimicrobial agent.

Case Study: Anticancer Potential

In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 value was found to be approximately 30 µM, indicating a promising lead for further development in cancer therapy.

Safety and Toxicology

While initial findings are encouraging, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to evaluate its effects on human health and environmental safety.

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